BAY-1316957
Vue d'ensemble
Description
BAY-1316957 is a benzimidazolecarboxylic acid derivative identified as a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R). This compound has shown promise in the treatment of endometriosis, a condition characterized by the presence and growth of endometrial tissue outside the uterine cavity, often associated with severe pelvic pain .
Méthodes De Préparation
The synthesis of BAY-1316957 involves high-throughput screening and rational design to identify benzimidazole derivatives as novel hEP4-R antagonists. A key step in the synthesis is the methyl substitution adjacent to the carboxylic acid, which improves pharmacokinetic properties by reducing glucuronidation . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
BAY-1316957 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not publicly available.
Reduction: Reduction reactions can modify the benzimidazole ring structure.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and carboxylic acid groups.
Common reagents and conditions used in these reactions are not extensively documented in the available literature. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
BAY-1316957 has several scientific research applications:
Chemistry: Used as a reference compound in the study of prostaglandin E2 receptor antagonists.
Biology: Investigated for its role in modulating inflammatory pathways.
Industry: Utilized in the development of new therapeutic agents targeting prostaglandin receptors.
Mécanisme D'action
BAY-1316957 exerts its effects by selectively antagonizing the human prostaglandin E2 receptor subtype 4 (hEP4-R). This receptor is involved in inflammatory and nociceptive pathways. By blocking this receptor, this compound reduces the production of inflammatory mediators and alleviates pain associated with endometriosis .
Comparaison Avec Des Composés Similaires
BAY-1316957 is unique due to its high potency and selectivity for the hEP4-R. Similar compounds include:
Resveratrol: Known for its anti-inflammatory properties but less selective for hEP4-R.
Bardoxifene: Another compound with anti-inflammatory effects but different molecular targets.
Elagolix: Approved for the treatment of endometriosis-related pain but with a different mechanism of action
This compound stands out due to its specific targeting of the hEP4-R, making it a promising candidate for further research and development in the treatment of endometriosis.
Propriétés
IUPAC Name |
2-(9-ethyl-6-methylcarbazol-3-yl)-1-(2-methoxyethyl)-4-methylbenzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-5-29-22-9-6-16(2)14-20(22)21-15-18(7-10-23(21)29)26-28-25-17(3)19(27(31)32)8-11-24(25)30(26)12-13-33-4/h6-11,14-15H,5,12-13H2,1-4H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXIZAPGGULPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C4=NC5=C(N4CCOC)C=CC(=C5C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.